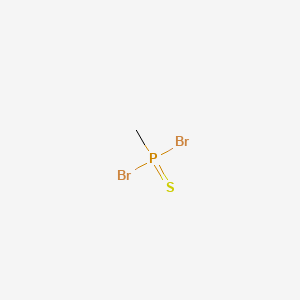![molecular formula C17H14N2O4S B14727454 6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid CAS No. 6268-28-6](/img/structure/B14727454.png)
6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid is an organic compound with the molecular formula C17H14N2O4S. This compound is characterized by the presence of a naphthalene ring substituted with an amino group, a benzoyl group, and a sulfonic acid group. It is commonly used in the synthesis of dyes and pigments due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce nitronaphthalene.
Reduction: The nitronaphthalene is then reduced to aminonaphthalene using a reducing agent such as iron filings and hydrochloric acid.
Sulfonation: The aminonaphthalene is sulfonated using concentrated sulfuric acid to introduce the sulfonic acid group.
Acylation: Finally, the sulfonated aminonaphthalene is acylated with 4-aminobenzoic acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated derivatives and other substituted products.
Applications De Recherche Scientifique
6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of colorants for textiles, plastics, and inks.
Mécanisme D'action
The mechanism of action of 6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity. The sulfonic acid group enhances its solubility in aqueous environments, facilitating its interaction with biological molecules. The benzoyl and amino groups contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Aminonaphthalene-4-sulfonic acid:
2-Aminonaphthalene-1-sulfonic acid:
4-Amino-1-naphthalenesulfonic acid: Utilized in the synthesis of azo dyes.
Uniqueness
6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both amino and benzoyl groups allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.
Propriétés
Numéro CAS |
6268-28-6 |
|---|---|
Formule moléculaire |
C17H14N2O4S |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
6-[(4-aminobenzoyl)amino]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H14N2O4S/c18-14-5-1-11(2-6-14)17(20)19-15-7-3-13-10-16(24(21,22)23)8-4-12(13)9-15/h1-10H,18H2,(H,19,20)(H,21,22,23) |
Clé InChI |
AOURGQGAYJXXPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


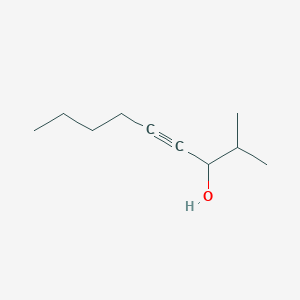

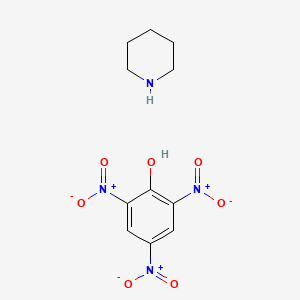
![1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole](/img/structure/B14727405.png)
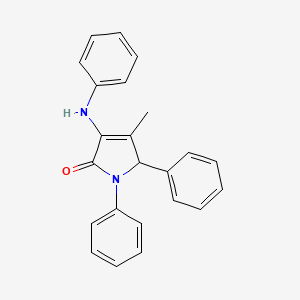

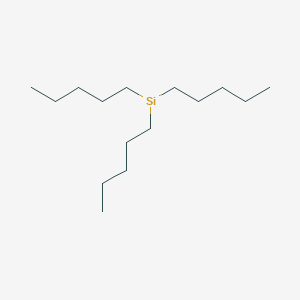

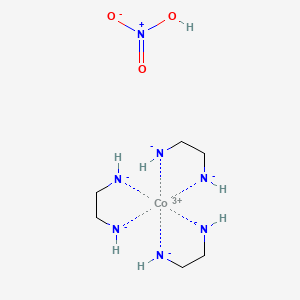
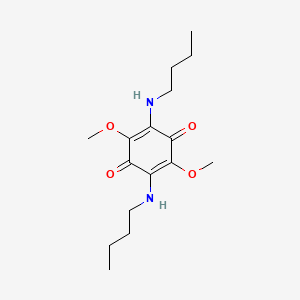
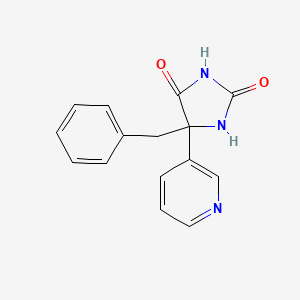

![2-[(Dimethylhydrazinylidene)methyl]phenol](/img/structure/B14727468.png)
